molecular formula C22H14FN3O5 B2866183 3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-30-8

3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2866183
CAS No.: 887898-30-8
M. Wt: 419.368
InChI Key: LENGZHAJHXJGJT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic small molecule with a molecular formula of C 22 H 14 FN 3 O 5 and a molecular weight of 419.4 g/mol . It belongs to the class of benzofuran-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The benzofuran core is a privileged structure found in various pharmaceuticals and biologically active natural products, making it a valuable template for designing new chemical entities for research . This compound features a benzofuran core that is substituted at the C3 position with a 4-fluorobenzamido group and at the carboxamide nitrogen with a 4-nitrophenyl ring. Elaborate benzofuran-2-carboxamides like this one are typically investigated for their potential in various biochemical and pharmacological applications . Structurally similar benzofuran carboxamide analogs are frequently explored in screening campaigns for their antimicrobial and anticancer properties . Furthermore, closely related derivatives have been studied in the context of inhibiting protein targets such as Bcl-3, which is relevant in oncology research, particularly for certain lymphomas and breast cancer models . The synthetic route for such complex molecules often involves advanced methodologies like palladium-catalyzed C-H arylation to install diverse substituents, followed by transamidation to achieve the final carboxamide structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGZHAJHXJGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the class of benzofuran carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{16}H_{13}F_{1}N_{3}O_{4}
  • Molecular Weight : 344.29 g/mol
  • Functional Groups : Benzamide, nitro group, and benzofuran moiety.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Many of these compounds showed promising results, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that the incorporation of nitro groups into aromatic systems can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • In Vivo Studies : A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structural features to this compound exhibited selective inhibition of cancer cell growth in vitro. The IC50 values indicated effective cytotoxicity against breast and colon cancer cell lines, supporting further investigation into their therapeutic potential .
  • In Silico Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, including COX-2 enzymes implicated in inflammation and cancer progression. The results indicated favorable interactions between the compound and active site residues, suggesting a mechanism for its biological activity .

Data Tables

Biological Activity IC50 (µM) Model/Method Used Reference
Anti-inflammatory45 - 70Carrageenan-induced edema model
Anticancer (breast)12MTT assay on MCF-7 cells
Anticancer (colon)15MTT assay on HT-29 cells

Chemical Reactions Analysis

Reaction Scheme

A simplified reaction scheme for synthesizing this compound can be represented as follows:

  • Synthesis of Benzofuran :

    • React phenolic precursors with carboxylic acids under acidic conditions to form benzofuran derivatives.

  • Amidation :

    • Combine benzofuran derivatives with 4-fluorobenzoyl chloride or similar reagents in the presence of a base to produce the desired amide.

  • Nitration :

    • Treat the resulting amide with a nitrating agent to introduce the nitro group selectively.

Amidation Reactions

Amidation reactions are crucial for introducing amide functionalities into organic molecules. The mechanism typically involves:

  • Activation of Carboxylic Acid : The carboxylic acid is activated by forming an acyl chloride or using coupling agents that facilitate nucleophilic attack by amines.

  • Formation of Amide Bond : The nucleophile (amine) attacks the carbonyl carbon, leading to the formation of an amide bond while releasing a molecule of water.

Electrophilic Aromatic Substitution (Nitration)

The nitration process involves:

  • Protonation : The aromatic ring is protonated to enhance its electrophilicity.

  • Electrophilic Attack : The nitronium ion (NO2+NO_2^+) generated from nitric acid attacks the aromatic ring, typically at positions that are activated by electron-donating groups or deactivated by electron-withdrawing groups.

Stability and Reactivity

The presence of both electron-withdrawing (nitro group) and electron-donating (fluoro group) substituents on the aromatic rings significantly affects their reactivity in subsequent chemical transformations.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-inflammatory10
Compound BAnticancer5
Compound CAntimicrobial15

Comparison with Similar Compounds

Structural Comparison with Similar Benzofuran Carboxamides

The compound’s structure can be compared to other benzofuran carboxamides with variations in substituents and biological activity. Key analogs include:

Table 1: Structural Features of Selected Benzofuran Carboxamides
Compound Name Substituents (Position) Key Functional Groups Reference
3-(4-Fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 3: 4-fluorobenzamido; N: 4-nitrophenyl Benzofuran, carboxamide, nitro, fluoro N/A
N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)butyl)benzofuran-2-carboxamide N: tetrahydroacridin-amino-butyl Benzofuran, carboxamide, acridine [6]
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzofuran-2-carboxamide 3: biphenylylcarbonyl; N: benzodioxinyl Benzofuran, carboxamide, biphenyl [7]
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide 5: 4-chlorobenzoyl; N: furan-2-carboxamide Benzofuran, chlorobenzoyl, furan [10]

Key Observations :

  • The 4-fluorobenzamido moiety may improve metabolic stability and membrane permeability relative to non-fluorinated analogs, as seen in fluorinated benzofuran derivatives in antimicrobial studies .

Key Observations :

  • The target compound’s synthesis may parallel methods used for N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives, where nitro groups are introduced via nitration or direct coupling .
  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives in and ) often require careful handling of fluorinating agents or pre-fluorinated building blocks .
Table 3: Activity Profiles of Benzofuran Carboxamides
Compound Tested Activity Results (vs. Controls) Reference
1,3,4-Thiadiazole derivatives Antimicrobial (E. coli, B. mycoides) 4 compounds showed MIC ≤ 12.5 µg/mL [2]
Tacrine–benzofuran hybrids Acetylcholinesterase inhibition (Alzheimer’s) IC₅₀: 0.8–2.3 µM [6]
N-(4-Fluorophenyl)methyl benzofuran-2-carboxamide Not reported Hypothesized antimicrobial/anticancer [9]

Key Observations :

  • The nitro group in the target compound may enhance antimicrobial activity, as nitro-substituted thiadiazoles in showed superior efficacy against Gram-positive bacteria .
  • Fluorine atoms often improve pharmacokinetic profiles; for example, 4-fluorophenyl derivatives in and are prioritized in drug design for enhanced bioavailability .

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